4-[5-(Benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-fluoropyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[5-(Benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-fluoropyrimidine is a complex organic compound that features a unique combination of a benzenesulfonyl group, an octahydropyrrolo[3,4-c]pyrrole ring, and a fluoropyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(Benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-fluoropyrimidine typically involves multiple steps, starting with the formation of the octahydropyrrolo[3,4-c]pyrrole core. This can be achieved through cyclization reactions involving suitable precursors. The benzenesulfonyl group is then introduced via sulfonylation reactions, often using benzenesulfonyl chloride as the sulfonylating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions to streamline the process .
Chemical Reactions Analysis
Types of Reactions
4-[5-(Benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-fluoropyrimidine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (CH2Cl2) at room temperature.
Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines .
Scientific Research Applications
4-[5-(Benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-fluoropyrimidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[5-(Benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-fluoropyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group may enhance binding affinity through hydrophobic interactions, while the fluoropyrimidine moiety could participate in hydrogen bonding or electrostatic interactions with the target . These interactions can modulate the activity of the target protein, leading to the desired biological effect .
Comparison with Similar Compounds
Similar Compounds
Pyrrole Derivatives: Compounds containing the pyrrole ring, such as pyrrolopyrazine derivatives, exhibit similar biological activities.
Fluoropyrimidine Derivatives: Compounds like 5-fluorouracil are well-known for their anticancer properties.
Uniqueness
4-[5-(Benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-fluoropyrimidine is unique due to its combination of structural features, which confer distinct chemical and biological properties. The presence of both a benzenesulfonyl group and a fluoropyrimidine moiety in a single molecule allows for versatile interactions with various biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C16H17FN4O2S |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
5-(benzenesulfonyl)-2-(5-fluoropyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole |
InChI |
InChI=1S/C16H17FN4O2S/c17-15-6-18-11-19-16(15)20-7-12-9-21(10-13(12)8-20)24(22,23)14-4-2-1-3-5-14/h1-6,11-13H,7-10H2 |
InChI Key |
IENIJGXTONEQHW-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CN(CC2CN1C3=NC=NC=C3F)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.